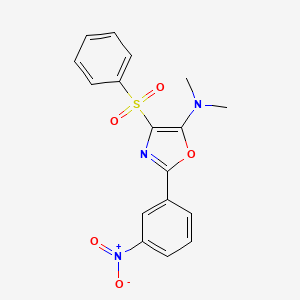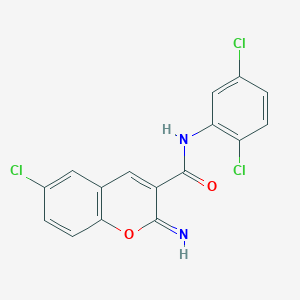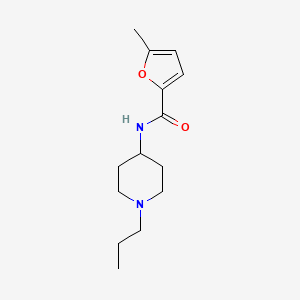
6-(2,5-dioxo-1-pyrrolidinyl)-N-phenylhexanamide
Vue d'ensemble
Description
6-(2,5-dioxo-1-pyrrolidinyl)-N-phenylhexanamide, commonly known as modafinil, is a synthetic compound that has gained popularity in recent years for its ability to enhance cognitive function and promote wakefulness. Modafinil is a eugeroic drug, meaning that it promotes wakefulness and alertness without the side effects of traditional stimulants such as amphetamines.
Mécanisme D'action
The exact mechanism of action of modafinil is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain such as dopamine, norepinephrine, and histamine. Modafinil also affects the levels of other neurotransmitters such as GABA, glutamate, and orexin.
Biochemical and Physiological Effects
Modafinil has been shown to have a number of biochemical and physiological effects. The drug has been shown to increase wakefulness, improve cognitive function, and enhance mood. Modafinil has also been shown to increase the levels of certain hormones such as cortisol and prolactin.
Avantages Et Limitations Des Expériences En Laboratoire
Modafinil has a number of advantages for use in lab experiments. The drug is relatively safe and has a low risk of addiction or abuse. Modafinil also has a long half-life, meaning that it remains active in the body for a longer period of time than other stimulants. However, modafinil is not suitable for all types of experiments and may not be effective in all cases.
Orientations Futures
There are a number of future directions for research on modafinil. One area of interest is the drug's potential use in the treatment of cognitive impairment associated with aging. Another area of interest is the drug's potential use in the treatment of ADHD. Additionally, there is ongoing research into the long-term effects of modafinil use and the potential risks associated with the drug.
Applications De Recherche Scientifique
Modafinil has been extensively studied for its ability to enhance cognitive function and promote wakefulness. The drug has been used in the treatment of various sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and cognitive impairment associated with aging.
Propriétés
IUPAC Name |
6-(2,5-dioxopyrrolidin-1-yl)-N-phenylhexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-14(17-13-7-3-1-4-8-13)9-5-2-6-12-18-15(20)10-11-16(18)21/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUYFSNIUHTEIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCCC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-dioxopyrrolidin-1-yl)-N-phenylhexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4756852.png)
![N-cyclopropyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4756854.png)
![N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4756856.png)
![2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4756861.png)
![N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4756871.png)

![2-[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4756883.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-N'-1-naphthylurea](/img/structure/B4756893.png)


![N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]pentanamide](/img/structure/B4756920.png)
![3-butyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4756930.png)
